molecular formula C19H17ClN6O3S B2516276 2-(4-chloro-2-methylphenoxy)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide CAS No. 2034590-42-4

2-(4-chloro-2-methylphenoxy)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Cat. No.: B2516276
CAS No.: 2034590-42-4
M. Wt: 444.89
InChI Key: HWSQBULFSLJXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chloro-2-methylphenoxy)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a structurally complex molecule featuring a phenoxy-acetamide backbone integrated with triazole, oxadiazole, and thiophene moieties. Key structural attributes include:

  • Triazole-oxadiazole-thiophene chain: Provides π-π stacking and hydrogen-bonding capabilities, critical for target binding.
  • Acetamide linkage: A common pharmacophore in bioactive molecules, facilitating interactions with enzymes or receptors.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with compounds known for antimicrobial, anticancer, or enzyme-inhibitory activities .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O3S/c1-12-9-13(20)4-5-15(12)28-11-17(27)21-6-7-26-10-14(23-25-26)19-22-18(24-29-19)16-3-2-8-30-16/h2-5,8-10H,6-7,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSQBULFSLJXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chloro-2-methylphenoxy)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes the available data on its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN2O2SC_{19}H_{19}ClN_{2}O_{2}S, with a molecular weight of approximately 374.89 g/mol. The structure includes a chloro-methylphenoxy moiety, a thiophene ring, and an oxadiazole-triazole hybrid, which are key to its biological activity.

Key Properties:

  • Molecular Weight: 374.89 g/mol
  • LogP: 5.683 (indicating lipophilicity)
  • Water Solubility (LogSw): -5.98 (suggesting low solubility)

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • Cytotoxicity Assays: Compounds with similar structures demonstrated IC50 values ranging from 0.24 μM to 3.9 μM against different cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) .
    CompoundCell LineIC50 (μM)
    Compound AMCF70.23
    Compound BPC30.11
    Compound CHCT1160.67
  • Mechanism of Action: The mechanisms proposed for these compounds include the inhibition of critical enzymes involved in cell proliferation and survival pathways, such as EGFR and Src kinases .

Antimicrobial Activity

Some derivatives have also shown promise in antimicrobial activity against various pathogens. The presence of the thiophene ring is often associated with enhanced antimicrobial properties.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. The logP value suggests that while it may penetrate cell membranes effectively due to its lipophilicity, its low water solubility could limit its bioavailability.

Toxicological assessments indicate that compounds with similar structures can exhibit toxicity towards aquatic life and may cause serious eye damage upon exposure .

Scientific Research Applications

Research indicates that compounds similar to 2-(4-chloro-2-methylphenoxy)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide exhibit significant biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound may possess antimicrobial properties against various bacterial strains and fungi. For instance:

  • In vitro Testing : Compounds related to this structure have demonstrated activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .

Anticancer Activity

The structural features of this compound suggest potential anticancer properties. Research has highlighted that similar compounds can inhibit the proliferation of cancer cell lines:

  • Cell Line Studies : Compounds with thiophene and oxadiazole moieties have been tested against breast cancer cell lines (e.g., MCF7), showing promising results in inhibiting cell growth .

Potential Applications

Given its biological activity, This compound could find applications in several areas:

Medicinal Chemistry

  • Antimicrobial Agents : Development of new antibiotics or antifungal treatments.
  • Anticancer Drugs : Further exploration in cancer treatment protocols.

Agricultural Chemistry

  • Pesticides or Herbicides : Given its structural components that are similar to known agrochemicals, it may serve as a basis for developing new pesticides.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Synthesis Method Potential Biological Activity
Target Compound Phenoxy-acetamide + triazole-oxadiazole 4-Chloro-2-methylphenoxy, thiophen-2-yl-oxadiazole Click chemistry, acetamide coupling Antimicrobial, anticancer (inferred)
2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide Phenoxy-acetamide + dihydrothiazole 4-Chloro-2-methylphenoxy, dihydrothiazole Chloroacetyl chloride reaction Thiazole-related bioactivity
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole-triazole-thiazole 4-Bromophenyl-thiazole, benzimidazole Click chemistry, condensation Enzymatic inhibition (docking studies)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) Naphthalene-triazole-acetamide Naphthalen-1-yloxy, 4-chlorophenyl 1,3-Dipolar cycloaddition Structural studies

Key Observations :

  • Heterocyclic Diversity : The target compound uniquely combines thiophene, oxadiazole, and triazole, whereas analogs like 9c and 6m prioritize benzimidazole or naphthalene groups. This diversity may enhance multitarget interactions.
  • Synthesis : Click chemistry (azide-alkyne cycloaddition) is a common method for triazole formation in both the target and analogs .

Spectral and Crystallographic Characterization

  • IR Spectroscopy : The target’s acetamide C=O stretch (~1678 cm⁻¹) aligns with analogs like 6m . Thiophene and oxadiazole groups would introduce distinct C–S and C–N stretches.
  • NMR : Protons on the triazole (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.5 ppm) would differentiate the target from thiazole-containing analogs like 9c .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.